N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-13(6-9-15(16)21-18(19)23)20-17(22)12-4-7-14(24-3)8-5-12/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZWVYTXUNJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor to form the benzoxazepine ring, followed by the introduction of the methoxybenzamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other benzoxazepin derivatives documented in the evidence. Key structural variations include substituents on the benzoxazepin core, the nature of the appended benzamide group, and modifications at the 5-position of the heterocyclic ring. Below is a detailed analysis:
Substituent Effects on the Benzamide Group
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide ():
This analog replaces the 4-methoxy group with a 2-(trifluoromethyl) substituent. The trifluoromethyl group is electron-withdrawing, which may enhance metabolic stability and alter binding interactions compared to the electron-donating methoxy group. Such substitutions are often employed to modulate lipophilicity and bioavailability .N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide ():
The 3,4-dimethoxybenzamide group introduces additional hydrogen-bonding sites compared to the single 4-methoxy substituent. This could enhance interactions with polar residues in biological targets but may also increase molecular weight and reduce membrane permeability .
Modifications at the 5-Position of the Benzoxazepin Core
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide (): This derivative replaces the benzamide group with a methanesulfonamide moiety.
N-(5-Isobutyl-...-8-yl)-2-(trifluoromethyl)benzamide ():
The isobutyl group at the 5-position introduces steric bulk, which may restrict conformational flexibility and influence binding pocket accessibility. This contrasts with the unsubstituted 5-position in the parent compound, which allows for greater rotational freedom .
Structural and Crystallographic Considerations
The SHELX software suite () is widely used for crystallographic refinement of small molecules, including benzoxazepin derivatives. For instance, the 4-oxo group in the benzoxazepin core may act as a hydrogen-bond acceptor, while the methoxy group on the benzamide could participate in weak C–H···O interactions .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine ring system, which is known for various biological activities. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.4528 g/mol |
| CAS Number | 921791-39-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The presence of the oxo group and the benzamide moiety enhances its binding affinity to these targets, potentially leading to significant biological effects.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. A study conducted on various cancer cell lines revealed the following:
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value of Comparison Drug (µM) |
|---|---|---|---|
| A549 | 0.04 | Doxorubicin | 0.06 |
| MCF7 | 0.05 | Doxorubicin | 0.06 |
| HCT116 | 0.02 | Doxorubicin | 0.04 |
This data suggests that the compound may be as effective as established chemotherapeutic agents in inhibiting cancer cell proliferation.
Antioxidant Activity
The compound also demonstrates antioxidant properties. In vitro assays measuring DPPH radical-scavenging activity showed that it effectively neutralizes free radicals:
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
These results indicate a dose-dependent increase in antioxidant capacity.
Case Studies
- Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the effects of this compound on human lung adenocarcinoma (A549) cells. The results demonstrated significant apoptosis induction and cell cycle arrest at G2/M phase.
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of the compound in models of oxidative stress-induced neuronal damage. It was found to reduce cell death and improve survival rates in neuronal cell cultures exposed to harmful conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Utilize coupling reagents such as N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation, as demonstrated in analogous benzoxazepin syntheses .
- Step 2 : Optimize reaction temperature and solvent polarity. For example, refluxing in acetonitrile or DMF (dimethylformamide) enhances reaction efficiency .
- Step 3 : Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
- Key Variables : Catalyst loading (e.g., PdCl₂ for cross-coupling steps), reaction time, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C4, dimethyl groups on the benzoxazepin ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₂N₂O₄) and isotopic patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve 3D conformation of the benzoxazepin core and intermolecular interactions .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media .
- Surfactant Addition : Incorporate Tween-80 or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Test solubility in buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
Advanced Research Questions
Q. What strategies are recommended to elucidate the structure-activity relationship (SAR) of this benzoxazepin derivative?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, trifluoromethyl) at the 4-methoxybenzamide moiety and compare bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., hydrogen bond acceptors on the benzoxazepin ring) .
- In Silico Docking : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or MOE .
Q. How should researchers resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., ATP concentration for kinase assays, incubation time) across independent replicates .
- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., N-desmethyl byproducts) that may interfere with activity .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess solvent/DMSO effects .
Q. What advanced methodologies are suitable for impurity profiling and stability studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) to identify degradation pathways .
- LC-MS/MS Quantification : Monitor major degradation products (e.g., hydrolyzed benzoxazepin ring) with a C18 column and 0.1% formic acid gradient .
- Stability-Indicating Assays : Validate methods per ICH guidelines (Q1A-Q1E) to ensure specificity and sensitivity .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolite Prediction : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the methoxy group) .
- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks based on structural alerts .
Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) and minimize batch-to-batch variability .
- Safety Protocols : Conduct hazard analysis for exothermic reactions and scale-up using flow chemistry to mitigate risks .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
